trans-2-Methyl-3-phenylaziridine

Organic Synthesis Regioselectivity Aziridine Ring-Opening

Secure trans-2-Methyl-3-phenylaziridine (CAS 20993-60-6) – the stereodefined aziridine essential for predictable ring-opening regioselectivity and reliable Ru–N coordination. Unlike its cis isomer, this trans configuration ensures reproducible CYP2D6 binding profiles and tunable lithiation chemistry for complex amine synthesis. Procure with confidence for asymmetric catalysis, enzymology probes, or natural product construction. Request a quote today.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Cat. No. B8336151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methyl-3-phenylaziridine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC1C(N1)C2=CC=CC=C2
InChIInChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9+/m1/s1
InChIKeyNWAQGFVFBBSDAV-APPZFPTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-2-Methyl-3-phenylaziridine: A Chiral Aziridine Building Block with Defined Stereochemistry


Trans-2-Methyl-3-phenylaziridine (CAS 20993-60-6) is a heterocyclic organic compound featuring a three-membered nitrogen-containing aziridine ring . Its defining characteristic is the trans configuration, where the methyl and phenyl substituents are located on opposite sides of the ring plane . This specific stereochemistry, combined with the ring's inherent strain, dictates its unique reactivity and selectivity in chemical transformations, making it a distinct entity from its cis isomer or other aziridine analogs. The compound has a molecular weight of 133.19 g/mol and a predicted boiling point of 207.4 °C .

Why Stereochemistry Matters: Substituting trans-2-Methyl-3-phenylaziridine Can Lead to Divergent Outcomes


Substituting trans-2-Methyl-3-phenylaziridine with its cis isomer or a differently substituted aziridine is not straightforward due to its unique stereoelectronic properties. The specific trans configuration fundamentally alters its interactions with catalysts, reagents, and biological targets. For instance, the regioselectivity of ring-opening reactions is highly stereochemistry-dependent, as demonstrated by the distinct cleavage patterns observed for cis and trans isomers of a related 1-carbethoxy-2-methyl-3-phenylaziridine [1]. Furthermore, the compound's ability to act as a ligand for transition metals, with well-defined Ru-N bond lengths, is a function of its precise structure [2]. Using an alternative aziridine would not replicate these specific interactions, potentially leading to different reaction pathways or biological effects. The following evidence quantifies these critical differences.

Quantitative Differentiation Guide for trans-2-Methyl-3-phenylaziridine


Regioselective Ring-Opening: A Key Differentiator in Synthesis Planning

In DMSO-mediated oxidative ring-opening, the trans isomer of 1-carbethoxy-2-methyl-3-phenylaziridine exhibits near-exclusive cleavage at the 1,3-bond. This is in stark contrast to its cis counterpart, which shows a 1:1 mixture of 1,2- and 1,3-bond cleavage products. This difference in regioselectivity is a direct consequence of stereochemistry [1].

Organic Synthesis Regioselectivity Aziridine Ring-Opening

Coordination Chemistry: Characterized as a Neutral Ligand for Ruthenium

The complex [RuIII(Az2)(salchda)(1-MeIm)]PF6, where Az2 = trans-2-methyl-3-phenylaziridine, was synthesized and its structure unequivocally confirmed by X-ray crystallography. The Ru-N(aziridine) bond distances were measured to be 2.1049 Å and 2.097 Å, confirming its role as a neutral ligand [1]. This provides a definitive structural benchmark for computational studies and for comparison with other aziridine or amine ligands.

Coordination Chemistry X-ray Crystallography Metal-Ligand Interactions

Lithiation Selectivity: A Unique Reactivity Profile for Functionalization

The lithiation of trans-1-alkyl-2-methyl-3-phenylaziridines can be tuned for high regioselectivity to generate either α- or ortho-lithiated species by adjusting reaction conditions. This tunable, stereoselective functionalization is not a general property of all aziridines, as diphenylaziridines undergo exclusive α-lithiation [1].

Lithiation Regioselectivity Aziridine Functionalization

Biological Selectivity: A Probe for CYP2D6 Binding Interactions

Computational modeling studies have indicated a preference for the trans isomer over its cis counterpart in binding to the active site of the human CYP2D6 enzyme. Specifically, docking studies on the structurally similar trans-1,2-dimethyl-3-phenylaziridine showed more favorable binding energies, suggesting a key role for stereochemistry in biological recognition [1].

Drug Metabolism CYP2D6 Inhibition Molecular Modeling

Lipophilicity: A Defined Physicochemical Profile for Property Prediction

The calculated LogP (octanol-water partition coefficient) for trans-2-methyl-3-phenylaziridine is 2.04820 . This value provides a quantitative measure of its lipophilicity, which is a critical parameter for predicting membrane permeability, absorption, distribution, and potential bioaccumulation.

Physicochemical Properties Lipophilicity LogP

Primary Application Scenarios for trans-2-Methyl-3-phenylaziridine


As a Defined Ligand in Organometallic Catalyst Design

The well-characterized coordination of trans-2-Methyl-3-phenylaziridine to ruthenium, with precisely measured Ru-N bond distances [1], makes it an excellent candidate for use as a ligand in the development of new transition metal catalysts. Its defined neutral bonding mode provides a predictable platform for tuning the steric and electronic environment around a metal center. Researchers can leverage these crystallographic data to computationally model and rationally design catalytic systems for reactions such as hydrogenation, hydroamination, or C-H activation. The tunable lithiation also offers a route to creating a library of functionalized aziridine ligands [2].

As a Stereochemical Probe in Drug Metabolism Studies

The demonstrated stereoselectivity in binding to CYP2D6 [1] positions trans-2-Methyl-3-phenylaziridine as a valuable tool in enzymology and drug discovery. It can be used as a molecular probe to investigate the active site geometry of cytochrome P450 enzymes, helping to understand the structural determinants of substrate specificity. This information is critical for predicting drug-drug interactions and designing new pharmaceutical compounds with optimized metabolic stability. The compound's well-defined LogP [2] also makes it a suitable model for studying how stereochemistry influences membrane permeability and metabolic fate.

As a Versatile Synthetic Building Block for Nitrogen-Containing Molecules

The predictable and near-exclusive regioselectivity of ring-opening for the trans isomer [1] makes it a highly reliable building block for complex organic synthesis. Chemists can use it to install a 1,2-amino alcohol or diamine motif with high fidelity, which is a common structural feature in many natural products and pharmaceuticals. Furthermore, its tunable lithiation chemistry provides a powerful handle for further functionalization [2], enabling the construction of more elaborate molecular architectures from this single, stereodefined starting material.

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